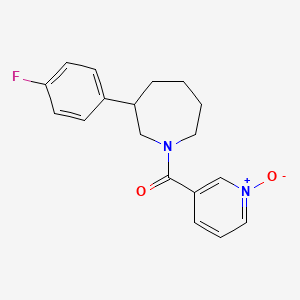

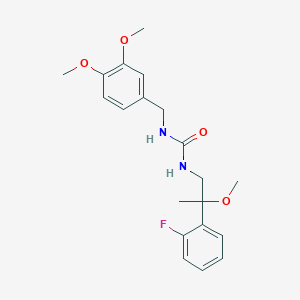

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

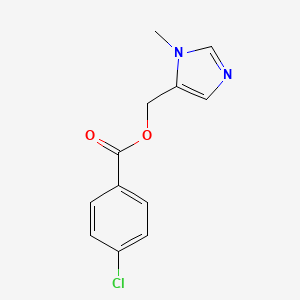

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide, also known as DMAN, is a synthetic compound used in scientific research for its unique properties. DMAN is a member of the benzamide family and is commonly used in the study of neuroscience and pharmacology.

Scientific Research Applications

Crystal Structure and Molecular Interaction

The study by Zhang, Qu, and Liu (2009) investigates the crystal structure of a related compound, highlighting the displacement of the N atom from the plane of the naphthalene ring system. This structural analysis provides insights into weak intermolecular interactions, such as C—H⋯O hydrogen bonds, forming a three-dimensional network, which could be relevant for understanding the behavior of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide in various solvents and conditions (Yong Zhang, Yuan Qu, Ting Liu, 2009).

Optical Properties and Fluorescent Probes

Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, providing a method for the molecular diagnosis of Alzheimer’s disease. This research demonstrates the compound's potential in developing diagnostic tools for neurodegenerative diseases, suggesting its structural framework might be applicable for creating sensitive and specific fluorescent markers (Huan-bao Fa et al., 2015).

Anti-inflammatory and Analgesic Agents

Berk et al. (2009) explored the conversion of the carboxylic acid group of an anti-inflammatory drug into N-substituted ethyl propanamides, including N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide derivatives. This study offers insights into the development of non-ulcerogenic anti-inflammatory and analgesic agents, underscoring the compound's potential in creating safer therapeutic options (B. Berk et al., 2009).

Dopamine Receptor Imaging Agents

Murphy et al. (1990) synthesized and characterized iodobenzamide analogues, including derivatives structurally similar to N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide, for potential use as D-2 dopamine receptor imaging agents. These findings indicate the compound's relevance in developing imaging agents for studying the central nervous system and neurological disorders (R. Murphy et al., 1990).

Glycine Transporter Type-2 Inhibitors

Takahashi et al. (2014) discovered phenoxymethylbenzamide derivatives as a new class of glycine transporter type-2 (GlyT-2) inhibitors. This research showcases the therapeutic potential of similar compounds in treating neuropathic pain and highlights the compound's role in modulating neurotransmitter systems for pain management (Eiki Takahashi et al., 2014).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-24(2)21(20-10-6-8-16-7-4-5-9-19(16)20)15-23-22(25)17-11-13-18(26-3)14-12-17/h4-14,21H,15H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVMZDIDQYFLGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2818156.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2818160.png)

![N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2818165.png)

![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2818169.png)